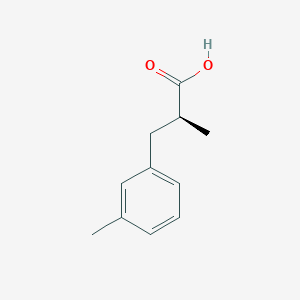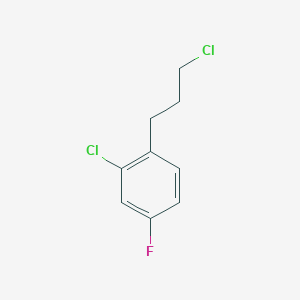
1-Chloro-2-(3-chloropropyl)-5-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(3-chloropropyl)-5-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a chloropropyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(3-chloropropyl)-5-fluorobenzene can be synthesized through several methods. One common approach involves the chlorination of 2-(3-chloropropyl)-5-fluorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-(3-chloropropyl)-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of 2-(3-hydroxypropyl)-5-fluorobenzene.
Oxidation: Formation of 2-(3-chloropropyl)-5-fluorobenzene-1-ol.
Reduction: Formation of 2-(3-propyl)-5-fluorobenzene.
Applications De Recherche Scientifique
1-Chloro-2-(3-chloropropyl)-5-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-chloro-2-(3-chloropropyl)-5-fluorobenzene exerts its effects involves its interaction with various molecular targets. The presence of halogen atoms allows the compound to participate in halogen bonding, which can influence its reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic substitution, depending on the specific reaction conditions.
Comparaison Avec Des Composés Similaires
- 1-Chloro-2-(3-chloropropyl)-4-fluorobenzene
- 1-Chloro-2-(3-chloropropyl)-3-fluorobenzene
- 1-Chloro-2-(3-chloropropyl)-6-fluorobenzene
Uniqueness: 1-Chloro-2-(3-chloropropyl)-5-fluorobenzene is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and physical properties. The presence of both chlorine and fluorine atoms provides distinct electronic effects that can be leveraged in various chemical transformations.
Propriétés
Formule moléculaire |
C9H9Cl2F |
|---|---|
Poids moléculaire |
207.07 g/mol |
Nom IUPAC |
2-chloro-1-(3-chloropropyl)-4-fluorobenzene |
InChI |
InChI=1S/C9H9Cl2F/c10-5-1-2-7-3-4-8(12)6-9(7)11/h3-4,6H,1-2,5H2 |
Clé InChI |
YKELZBBVOQBFQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)Cl)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride](/img/structure/B13479979.png)
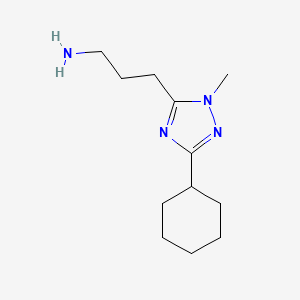
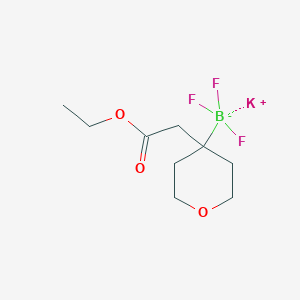
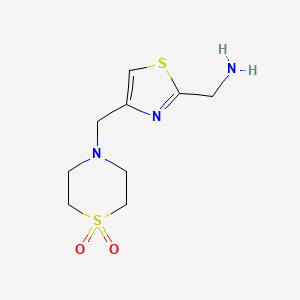

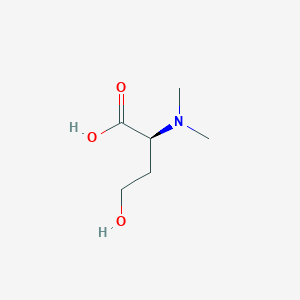


![Methyl 2-isopropyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13480030.png)




